5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate
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Description
5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMNC and is a derivative of naphthalene.
Scientific Research Applications
- Pinacol boronic esters , including 5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate, serve as valuable building blocks in organic synthesis. They are commonly used in Suzuki–Miyaura couplings, where they facilitate the formation of carbon-carbon bonds. These esters are bench-stable, easy to purify, and commercially available, making them attractive for chemical transformations .
- The catalytic protodeboronation of alkyl boronic esters, including 5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate, enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this selective hydromethylation. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- 5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate has been employed in the formal total synthesis of specific natural products. For instance:
- The boron moiety in pinacol boronic esters can be converted into various functional groups. These include oxidations, aminations, halogenations, and C–C bond formations (such as alkenylations, alkynylations, and arylations). Researchers can leverage these transformations for diverse synthetic purposes .
- Unlike organoboranes, which have limited air and moisture stability, pinacol boronic esters remain stable. Their increased stability allows for more predictable reactions and easier purification. However, the challenge lies in efficiently removing the boron moiety at the end of a synthetic sequence when needed .
- The protodeboronation of unactivated alkyl boronic esters proceeds via a radical chain reaction. While this process is well-established for activated benzylic substrates, it remains underexplored for primary alkyl boronic esters. Researchers continue to investigate and optimize these radical-based transformations .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Functional Group Transformations
Stable Boron Chemistry
Radical Chain Reactions
properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-22-17-10-9-13(12-20)11-18(17)23-19(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSLPCOCHLGSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl naphthalene-1-carboxylate |
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